molecular formula C22H25N3O2 B4481177 7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one

Cat. No.: B4481177
M. Wt: 363.5 g/mol
InChI Key: IGOKYVVTNZGPOZ-UHFFFAOYSA-N
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Description

7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromen-2-one intermediate.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperazine-chromen-2-one intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce alkyl or acyl groups.

Scientific Research Applications

7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Research focuses on its pharmacokinetic properties and its potential use in drug development.

    Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Industry: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methyl)-2H-chromen-2-one: shares structural similarities with other chromen-2-one derivatives, such as coumarins and flavonoids.

    Piperazine Derivatives: Compounds like imatinib and sildenafil also contain piperazine rings and exhibit diverse biological activities.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine are well-known pyridine derivatives with important biological roles.

Uniqueness

The uniqueness of this compound lies in its combination of the chromen-2-one core, piperazine ring, and pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-methyl-4-[[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-17-5-6-20-18(15-22(26)27-21(20)14-17)16-25-12-10-24(11-13-25)9-7-19-4-2-3-8-23-19/h2-6,8,14-15H,7,9-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGOKYVVTNZGPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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